molecular formula C20H23FN4O3S B11085853 1-Ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11085853
M. Wt: 418.5 g/mol
InChI Key: GZLXKFCQMMBADQ-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinoline core, a fluorine atom at the 6th position, and a piperazine ring substituted with a prop-2-en-1-ylcarbamothioyl group. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in the treatment of various bacterial infections.

Preparation Methods

The synthesis of 1-ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid involves several key steps:

Chemical Reactions Analysis

1-Ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions:

Scientific Research Applications

1-Ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Comparison with Similar Compounds

1-Ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone antibiotics:

Properties

Molecular Formula

C20H23FN4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-[4-(prop-2-enylcarbamothioyl)piperazin-1-yl]quinoline-3-carboxylic acid

InChI

InChI=1S/C20H23FN4O3S/c1-3-5-22-20(29)25-8-6-24(7-9-25)17-11-16-13(10-15(17)21)18(26)14(19(27)28)12-23(16)4-2/h3,10-12H,1,4-9H2,2H3,(H,22,29)(H,27,28)

InChI Key

GZLXKFCQMMBADQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NCC=C)F)C(=O)O

Origin of Product

United States

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